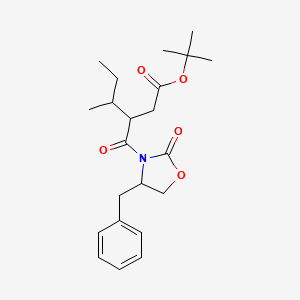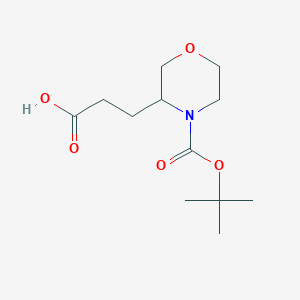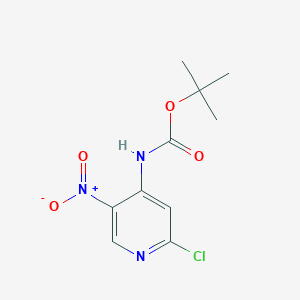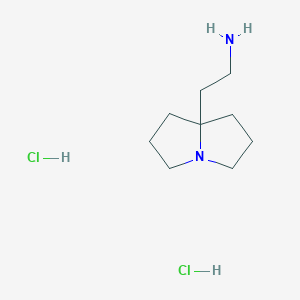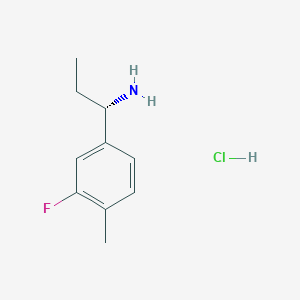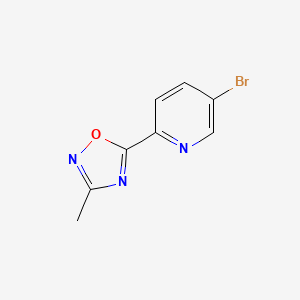![molecular formula C13H13NO8 B1442333 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate CAS No. 1160293-27-5](/img/structure/B1442333.png)
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Übersicht
Beschreibung
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is a chemical compound with the CAS Number 1160293-27-5 . It is used in various scientific research and has a molecular weight of 311.25 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13NO8 . The InChI code is 1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.24 and its IUPAC name is dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]malonate . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has delved into synthesizing and analyzing the structure of compounds similar to "1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate". For instance, the synthesis of related compounds under specific conditions has been reported, illustrating the flexibility and potential modifications of this chemical structure for various applications (Begum et al., 2012).
Catalysis and Polymerization
Compounds with similar frameworks have been utilized as catalysts in chemical reactions, such as the transesterification of dialkyl carbonates with diols, showcasing their potential in producing cyclic and linear dicarbonate products with significant yields and selectivity (Selva et al., 2014). Additionally, their application in nitroxide-mediated polymerization for synthesizing polymers with specific end-group functionalities has been explored, indicating their versatility in polymer chemistry (Greene & Grubbs, 2009).
Alternative Routes for Chemical Production
Investigations have also looked into alternative methods for producing valuable chemicals, such as the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating a novel route for producing important monomers for the polymer industry (Zheng et al., 2017).
Novel Synthetic Methods and Chemical Sensing
The development of new synthetic methodologies for creating compounds with specific structural features has been a significant area of research, as well as the creation of fluorescent chemosensors for metal ions, leveraging the unique properties of these compounds for environmental and biological applications (Subhasri & Anbuselvan, 2014).
Eigenschaften
IUPAC Name |
dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBNFSIKVRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729200 | |
| Record name | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160293-27-5 | |
| Record name | 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160293-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




